methyl 5-nitro-1,3-thiazole-2-carboxylate
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Overview
Description
Methyl 5-nitro-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications . The compound is characterized by the presence of a nitro group at the 5-position and a carboxylate ester at the 2-position of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-nitro-1,3-thiazole-2-carboxylate typically involves the nitration of a thiazole precursor followed by esterification. One common method involves the reaction of 2-aminothiazole with nitric acid to introduce the nitro group, followed by esterification with methanol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents like acetic acid or sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-1,3-thiazole-2-carboxylate.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Methyl 5-nitro-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of methyl 5-nitro-1,3-thiazole-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The thiazole ring can also interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1,3-thiazole-2-carboxylate
- Ethyl 5-nitro-1,3-thiazole-2-carboxylate
- 5-Nitro-1,3-thiazole-2-carboxylic acid
Uniqueness
Methyl 5-nitro-1,3-thiazole-2-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
2648961-96-8 |
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Molecular Formula |
C5H4N2O4S |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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